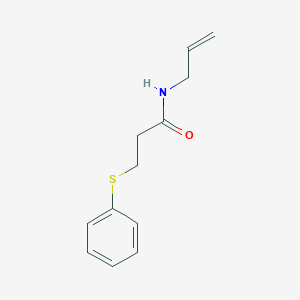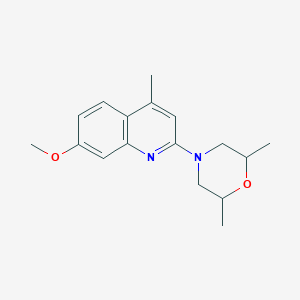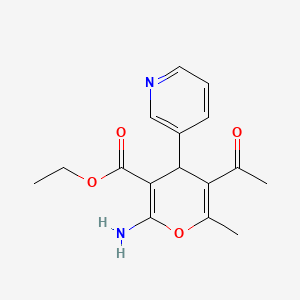![molecular formula C22H20N2O3 B5153216 N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)
N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide, commonly known as DMFAB, is a chemical compound that has gained significant attention in the scientific community. It is a small molecule inhibitor that has shown promising results in various research studies. DMFAB has been synthesized using different methods and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of DMFAB involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. This, in turn, leads to the inhibition of cell growth and the induction of apoptosis in cancer cells. DMFAB has also been found to inhibit the activity of other enzymes, including carbonic anhydrases and fatty acid synthase, which are involved in several physiological processes.
Biochemical and Physiological Effects
DMFAB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMFAB has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH and CO2 transport in the body. Additionally, DMFAB has been found to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids.
实验室实验的优点和局限性
DMFAB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using different methods. DMFAB has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for the development of anti-cancer drugs. However, DMFAB has some limitations for lab experiments. It has been found to be unstable in aqueous solutions and requires the use of organic solvents for its preparation. Additionally, DMFAB has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of DMFAB. One of the most promising directions is the development of DMFAB-based anti-cancer drugs. DMFAB has shown promising results in the inhibition of cancer cell growth and the induction of apoptosis, which makes it a potential candidate for the development of anti-cancer drugs. Another future direction is the study of the mechanism of action of DMFAB. Further research is needed to understand the exact mechanism by which DMFAB inhibits the activity of HDACs and other enzymes. Additionally, the study of the physiological effects of DMFAB can provide valuable insights into its potential use in the treatment of different diseases.
合成方法
DMFAB can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-amino-N-(2,3-dimethylphenyl)benzamide with 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of DMFAB as a white solid with a yield of around 60-70%.
科学研究应用
DMFAB has been extensively studied for its potential use in various scientific research applications. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMFAB has also been found to inhibit the growth of cancer cells and has shown promising results in the treatment of different types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-11-19(16(15)2)24-22(26)18-9-3-4-10-20(18)23-21(25)13-12-17-8-6-14-27-17/h3-14H,1-2H3,(H,23,25)(H,24,26)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQMWTYGHHDEP-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C\C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)

![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)


![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)



![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)